molecular formula C20H26N2O4S B3678191 N~2~-(4-isopropylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-isopropylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3678191
M. Wt: 390.5 g/mol
InChI Key: XHWPJBMIHRZYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-isopropylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as L-001, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N~2~-(4-isopropylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that mediate pain and inflammation. By inhibiting COX-2, N~2~-(4-isopropylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide reduces pain and inflammation.
Biochemical and Physiological Effects:
N~2~-(4-isopropylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have biochemical and physiological effects, including the inhibition of COX-2, the reduction of pain and inflammation, and the inhibition of cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of N~2~-(4-isopropylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide is its potential as a therapeutic agent for the treatment of chronic pain and inflammatory diseases. Additionally, it has shown promise as a potential cancer therapeutic agent. However, one limitation of N~2~-(4-isopropylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

For the research and development of N~2~-(4-isopropylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide include the investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of N~2~-(4-isopropylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide for its potential therapeutic applications.

Scientific Research Applications

N~2~-(4-isopropylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, it has been studied for its potential use as a therapeutic agent in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-15(2)17-7-9-18(10-8-17)22(27(4,24)25)14-20(23)21-13-16-5-11-19(26-3)12-6-16/h5-12,15H,13-14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWPJBMIHRZYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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